1-(3,4-dimethoxyphenethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
1-(3,4-dimethoxyphenethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C25H28N2O2S and its molecular weight is 420.57. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : Kametani et al. (1971) described the synthesis of heterocyclic compounds involving a process that could potentially be applicable to synthesizing structures similar to the chemical , showcasing the versatility of synthetic strategies in creating complex heterocycles (Kametani, Hirata, Shibuya, & Fukumoto, 1971).
- Synthesis and Biological Evaluation : Kubicová et al. (2003) synthesized quinazoline-4-thiones and evaluated their antimycobacterial and antialgal activities, demonstrating the potential biomedical applications of quinazoline derivatives (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003).
Pharmacological Applications
- Enantioseparation and Pharmacological Activity : Yarim et al. (2002) prepared 4-aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives, examining their calcium antagonist activities, indicating the relevance of structural modifications on biological activity (Yarim, Saraç, Ertan, Kılıç, & Erol, 2002).
- Metabolic Pathway Analysis : Paek et al. (2006) studied the metabolism of a P-glycoprotein inhibitor, revealing insights into the metabolic transformations and biological interactions of complex heterocycles, which could inform the pharmacokinetic profile of related compounds (Paek, Ji, Kim, Lee, & Lee, 2006).
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-17-7-6-8-19(15-17)24-26-25(30)20-9-4-5-10-21(20)27(24)14-13-18-11-12-22(28-2)23(16-18)29-3/h6-8,11-12,15-16H,4-5,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFKDZIULUBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCC4=CC(=C(C=C4)OC)OC)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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